molecular formula C27H30FN5O3 B2760390 N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242918-86-0

N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

カタログ番号: B2760390
CAS番号: 1242918-86-0
分子量: 491.567
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:

  • 3-Fluorobenzyl substituent: Enhances binding interactions via fluorine’s electronegativity and hydrophobic effects.
  • 3-Methylbutyl chain: A branched alkyl group that may influence lipophilicity and membrane permeability.
  • Carboxamide moiety: Often critical for hydrogen bonding with biological targets, such as kinases or enzymes .

特性

IUPAC Name

N-cyclopentyl-2-[(3-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O3/c1-17(2)12-13-31-25(35)22-11-10-19(24(34)29-21-8-3-4-9-21)15-23(22)33-26(31)30-32(27(33)36)16-18-6-5-7-20(28)14-18/h5-7,10-11,14-15,17,21H,3-4,8-9,12-13,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWVMMBOZAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Key Structural Analog: 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

This analog (hereafter Compound A ) shares the triazoloquinazoline backbone but differs in substituents :

Feature Original Compound Compound A Theoretical Impact
Benzyl Substituent 3-Fluorobenzyl 3-Chlorobenzyl Fluorine’s smaller size and higher electronegativity may enhance target binding vs. chlorine’s bulkier, less polar profile.
N-Substituents Cyclopentyl (N), 3-Methylbutyl (C4) Diisobutyl (N and C4) Cyclopentyl’s cyclic structure may reduce metabolic oxidation compared to diisobutyl’s branched chains.
Lipophilicity (logP) Estimated higher Likely lower 3-Methylbutyl’s longer chain vs. diisobutyl’s branching may increase logP, enhancing membrane permeability.

Bioactivity Implications :

  • The 3-fluorobenzyl group in the original compound may improve target affinity in electron-deficient binding pockets (e.g., ATP sites in kinases) compared to Compound A’s 3-chlorobenzyl.
  • Diisobutyl groups in Compound A could reduce steric hindrance but increase susceptibility to CYP450-mediated metabolism .

Broader Structural Class Comparisons

Imidazo[1,2-a]pyridine Derivatives (e.g., )
  • Core Structure : Imidazo[1,2-a]pyridine vs. triazoloquinazoline.
  • Substituents : Bromo and fluoro groups in imidazo derivatives vs. fluorobenzyl in the original compound.
  • Impact : Bromine’s larger size may enhance half-life but reduce binding precision compared to fluorine’s targeted interactions. The carboxamide group in both scaffolds suggests shared hydrogen-bonding capabilities .
Marine Actinomycete-Derived Compounds (e.g., )
  • While marine-derived compounds (e.g., salternamides) often prioritize macrocyclic or polyketide structures, the original compound’s synthetic triazoloquinazoline core reflects a divergent strategy for optimizing synthetic scalability and target specificity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinazoline core. Key steps include cyclocondensation of precursors (e.g., hydrazine derivatives with carbonyl-containing intermediates) and functionalization of substituents (e.g., fluorobenzyl or cyclopentyl groups). Critical parameters include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Benzyltributylammonium bromide to accelerate cyclization .
  • Temperature : Reflux conditions (~80–100°C) for cyclization steps .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can structural characterization be reliably performed for this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry. For example, aromatic protons in the 3-fluorobenzyl group appear as distinct multiplets at δ 7.2–7.5 ppm .
  • Mass Spectrometry (LC-MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
  • Elemental Analysis : To validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer: Design a modular synthesis approach to vary substituents (e.g., fluorobenzyl, cyclopentyl, or 3-methylbutyl groups) and assess pharmacological effects:

  • Substituent Variation : Replace the 3-fluorobenzyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate receptor binding .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities based on substituent steric/electronic properties .

Q. What strategies resolve contradictions in reported biological activity data across similar analogs?

Methodological Answer: Discrepancies often arise from assay conditions or structural nuances. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Crystallographic Studies : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the triazole ring) .

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer: Implement quantum chemical calculations (e.g., DFT) and reaction path search algorithms:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., triazole ring formation) to optimize catalysts or solvents .
  • Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
  • In Silico Screening : Prioritize synthetic targets by predicting ADMET properties (e.g., LogP, solubility) early in the design phase .

Q. What experimental approaches elucidate the pharmacological mechanism of action?

Methodological Answer: Combine biochemical and cellular techniques:

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) for putative targets .

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